molecular formula C6H8Cl2N2 B15333180 4-(Chloromethyl)-2-methylpyrimidine hydrochloride

4-(Chloromethyl)-2-methylpyrimidine hydrochloride

Cat. No.: B15333180
M. Wt: 179.04 g/mol
InChI Key: IEMBMZAFQBCELH-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-methylpyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloromethyl group at the 4-position and a methyl group at the 2-position of the pyrimidine ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-methylpyrimidine hydrochloride typically involves the chloromethylation of 2-methylpyrimidine. One common method includes the reaction of 2-methylpyrimidine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 4-position of the pyrimidine ring. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-methylpyrimidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the chloromethyl group or to convert it into other functional groups.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

    Oxidizing Agents: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation might produce a carboxylated product.

Scientific Research Applications

4-(Chloromethyl)-2-methylpyrimidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-methylpyrimidine hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially modifying their function. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)pyridine hydrochloride
  • 4,6-Dimethylpyrimidine-2-thiol
  • 2-Chloromethyl-3,5-dimethyl-4-pyridine hydrochloride

Uniqueness

4-(Chloromethyl)-2-methylpyrimidine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its reactivity and solubility make it particularly valuable in various synthetic and research applications.

Properties

Molecular Formula

C6H8Cl2N2

Molecular Weight

179.04 g/mol

IUPAC Name

4-(chloromethyl)-2-methylpyrimidine;hydrochloride

InChI

InChI=1S/C6H7ClN2.ClH/c1-5-8-3-2-6(4-7)9-5;/h2-3H,4H2,1H3;1H

InChI Key

IEMBMZAFQBCELH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)CCl.Cl

Origin of Product

United States

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